molecular formula C25H24ClN3O B2613882 1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea CAS No. 866042-65-1

1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea

Cat. No.: B2613882
CAS No.: 866042-65-1
M. Wt: 417.94
InChI Key: GHWKPZFWKAWHAM-UHFFFAOYSA-N
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Description

1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea is a useful research compound. Its molecular formula is C25H24ClN3O and its molecular weight is 417.94. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Diaryl ureas, including 1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea derivatives, have demonstrated significant anticancer properties. These compounds have been evaluated for their antiproliferative activity against various cancer cell lines, showing potent inhibitory effects. For example, one such compound showed comparable inhibitory activity to sorafenib, a known anticancer drug, indicating potential as BRAF inhibitors for cancer treatment (Feng et al., 2020).

Antimicrobial Properties

Derivatives of this compound have been studied for their antimicrobial properties. New novel derivatives have been synthesized and evaluated for their effectiveness against various microorganisms (Rani et al., 2014).

Neuropharmacological Effects

Certain urea derivatives, including those related to this compound, have been explored for their neuropharmacological effects, such as their role in mediating penile erections in rats (Millan et al., 1997).

Crystal Structure Analysis

The crystal structure of compounds related to this compound, such as chlorfluazuron, has been analyzed to understand their molecular arrangement and interactions. This analysis is crucial for the development of new derivatives with desired properties (Cho et al., 2015).

Molecular Docking and Computational Studies

Molecular docking and computational studies have been conducted on derivatives of this compound to understand their interactions with biological targets. This research is significant for drug development and understanding the molecular basis of their activity (Karakurt et al., 2016).

Corrosion Inhibition

Some derivatives of this compound have been studied for their potential as corrosion inhibitors. These compounds have shown efficiency in preventing corrosion in various metal systems, indicating their industrial applications (Bahrami & Hosseini, 2012).

Properties

IUPAC Name

1-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O/c1-16-8-6-9-17(2)24(16)28-25(30)27-14-20-21(26)11-7-13-23(20)29-15-18(3)19-10-4-5-12-22(19)29/h4-13,15H,14H2,1-3H3,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWKPZFWKAWHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCC2=C(C=CC=C2Cl)N3C=C(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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